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Introduction
Granzyme B is a serine protease crucial for inducing apoptosis in target cells, playing a

significant role in immune surveillance against viral infections and tumorigenesis.[1][2] It is

primarily released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] The

activity of granzyme B is a key indicator of cell-mediated cytotoxicity. These application notes

provide a detailed protocol for a colorimetric assay to measure granzyme B activity using the

substrate Z-IETD-pNA (N-benzyloxycarbonyl-Ile-Glu-Thr-Asp-p-nitroanilide).

The assay principle is based on the cleavage of the peptide substrate, Z-IETD-pNA, by

granzyme B after the aspartate residue. This cleavage releases the chromophore p-nitroaniline

(pNA), which can be quantified by measuring its absorbance at approximately 405 nm. The

intensity of the color is directly proportional to the granzyme B activity in the sample.

Granzyme B Signaling Pathway
Granzyme B is a key effector molecule in the cytotoxic granule-mediated apoptosis pathway.

Upon recognition of a target cell, CTLs or NK cells release granules containing granzyme B

and a pore-forming protein called perforin into the immunological synapse.[3] Perforin

facilitates the entry of granzyme B into the target cell's cytoplasm. Once inside, granzyme B

initiates apoptosis through two main pathways:
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Caspase-Dependent Pathway: Granzyme B can directly cleave and activate executioner

caspases, such as caspase-3 and caspase-7. It can also activate initiator caspases like

caspase-8.[1][3] These activated caspases then cleave a multitude of cellular substrates,

leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caspase-Independent Pathway: Granzyme B can also induce apoptosis independently of

caspases. A key substrate in this pathway is Bid, a pro-apoptotic Bcl-2 family member.

Cleavage of Bid by granzyme B generates truncated Bid (tBid), which translocates to the

mitochondria and induces the release of other pro-apoptotic factors like cytochrome c.[3][4]

Granzyme B can also directly cleave other substrates such as the inhibitor of caspase-

activated DNase (ICAD), leading to DNA fragmentation.[1]
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Experimental Protocol
This protocol is designed for use in a 96-well plate format, allowing for the analysis of multiple

samples simultaneously.

Materials and Reagents
Reagent Storage

Z-IETD-pNA Substrate -20°C

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100

mM NaCl, 10 mM DTT, 1 mM EDTA, 10%

Glycerol)

4°C or -20°C

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4,

0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
4°C

p-Nitroaniline (pNA) Standard -20°C

Recombinant Granzyme B (Positive Control) -20°C or -80°C

96-well clear, flat-bottom microplate Room Temperature

Microplate reader capable of measuring

absorbance at 405 nm
Room Temperature

Procedure
Assay Buffer: Prepare the assay buffer and keep it on ice.

Cell Lysis Buffer: Prepare the cell lysis buffer and keep it on ice.

Z-IETD-pNA Substrate Stock Solution: Dissolve Z-IETD-pNA in DMSO to a stock

concentration of 10-20 mM. Store in aliquots at -20°C.

pNA Standard Stock Solution: Dissolve pNA in DMSO to a stock concentration of 10 mM.

Store in aliquots at -20°C.

Cell Lysates:
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Harvest cells (e.g., 1-5 x 10^6 cells per sample) and pellet by centrifugation.

Wash the cell pellet once with ice-cold PBS.

Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

Incubate on ice for 10-15 minutes.

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

Determine the protein concentration of the lysate using a standard method (e.g., BCA

assay).

Tissue Homogenates:

Rinse tissue with ice-cold PBS to remove excess blood.

Homogenize the tissue in ice-cold Lysis Buffer.

Centrifuge the homogenate to pellet debris and collect the supernatant.

Serum/Plasma Samples:

Collect blood and process to obtain serum or plasma.

Samples can often be used directly or diluted in Assay Buffer if high activity is expected.

Prepare a 200 µM working solution of pNA by diluting the 10 mM stock in Assay Buffer.

Add the following to wells of the 96-well plate:
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Well
200 µM pNA
Standard (µL)

Assay Buffer (µL)
Final pNA
(nmol/well)

Blank 0 100 0

1 5 95 1

2 10 90 2

3 20 80 4

4 30 70 6

5 40 60 8

6 50 50 10

Add 20-50 µg of your sample protein to each well and adjust the volume to 50 µL with Assay

Buffer.

For a positive control, add a known amount of active recombinant granzyme B.

For a negative control, use a sample known not to contain active granzyme B or use Assay

Buffer alone.

Prepare the Reaction Mix: For each reaction, dilute the Z-IETD-pNA stock solution in Assay

Buffer to a final concentration of 400 µM (this will be 200 µM in the final reaction volume).

Add 50 µL of the Reaction Mix to each sample and control well.

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need

to be optimized based on the granzyme B activity in the samples.

Measure the absorbance at 405 nm using a microplate reader.
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Data Presentation and Analysis
The activity of granzyme B is determined by comparing the absorbance of the samples to the

pNA standard curve.

Example pNA Standard Curve Data
pNA (nmol/well) Absorbance at 405 nm (OD)

0 0.050

1 0.150

2 0.250

4 0.450

6 0.650

8 0.850

10 1.050

Plot the Standard Curve: Plot the absorbance (y-axis) versus the amount of pNA in nmol (x-

axis). Perform a linear regression to obtain the equation of the line (y = mx + c).

Calculate pNA Produced by Samples:

Subtract the absorbance of the blank from all sample readings to correct for background.

Use the equation from the standard curve to calculate the amount of pNA (in nmol)

produced in each sample well.

nmol of pNA = (Corrected OD of sample - y-intercept) / slope

Calculate Granzyme B Activity: The activity is typically expressed as nmol of pNA released

per minute per mg of protein.

Activity (nmol/min/mg) = (nmol of pNA) / (incubation time in min) / (protein amount in mg)
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High Background: Ensure the substrate has not degraded. Prepare fresh dilutions before

use.

Low Activity: Increase incubation time or the amount of sample protein. Ensure the lysis

buffer and assay buffer contain DTT, as it is often required for optimal enzyme activity.

Non-linear Standard Curve: Ensure accurate pipetting and proper mixing of standards.

By following this detailed protocol, researchers can accurately and reliably measure granzyme

B activity, providing valuable insights into cytotoxic cell function and its role in health and

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11933630?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

